
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a dioxolane ring and multiple chlorine atoms, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. Common synthetic routes may include:
Starting Materials: Precursors such as 1,3-dioxolane derivatives.
Chlorinating Agents: Reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include:
Raw Material Handling: Efficient handling and storage of precursors and reagents.
Reaction Optimization: Use of catalysts and optimized reaction conditions to maximize efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to yield linear products.
Common Reagents and Conditions
Nucleophiles: Reagents like amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Reagents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chloro-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways Involved: Biochemical pathways that are modulated by the compound’s presence, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-Chloro-5-(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure with fluorine atoms instead of chlorine.
(4S,5R)-4-Bromo-5-(trichloromethyl)-1,3-dioxolan-2-one: Bromine substitution instead of chlorine.
(4S,5R)-4-Chloro-5-(methyl)-1,3-dioxolan-2-one: Methyl group instead of trichloromethyl.
Uniqueness
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
39010-29-2 |
|---|---|
Molecular Formula |
C4H2Cl4O3 |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
(4S,5R)-4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H/t1-,2-/m1/s1 |
InChI Key |
CVJWSKDZEVHUEL-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]1([C@@H](OC(=O)O1)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



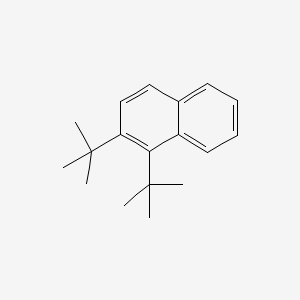
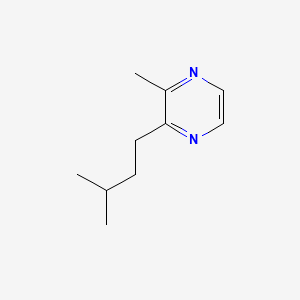
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
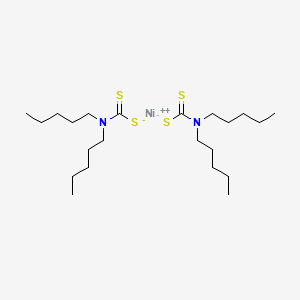
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
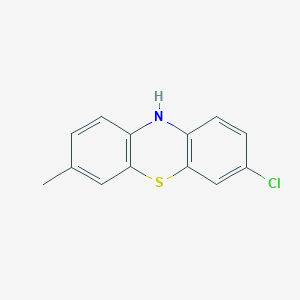
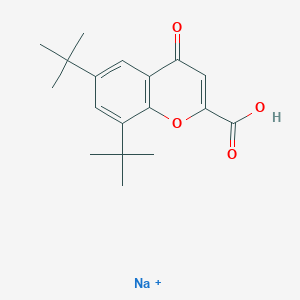
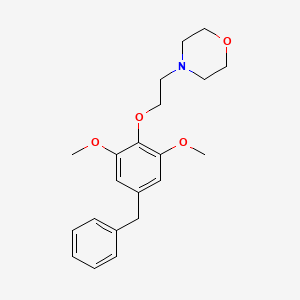
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
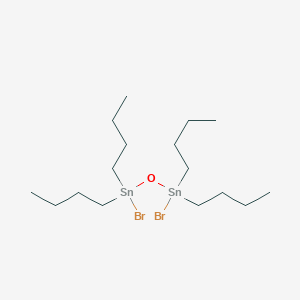
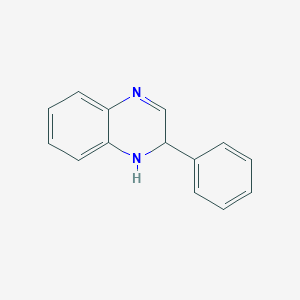
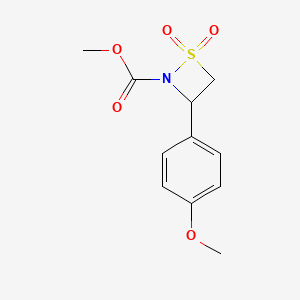
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
